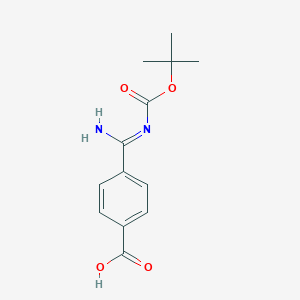

4-(Boc-amidino)-benzoic acid

Description

The exact mass of the compound 4-(Boc-amidino)-benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Boc-amidino)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Boc-amidino)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLWJKHTKYGZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)O)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596331 | |

| Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153074-91-0 | |

| Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153074-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis of 4-(Boc-amidino)-benzoic Acid: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery and development, the synthesis of bespoke molecular entities is a cornerstone of innovation. Among these, 4-(Boc-amidino)-benzoic acid stands out as a critical building block, prized for its utility in constructing complex molecules with therapeutic potential. The strategic incorporation of a Boc-protected amidine functionality onto a benzoic acid scaffold offers medicinal chemists a versatile handle for molecular elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This in-depth technical guide provides a comprehensive overview of the robust and field-proven synthetic pathway to this valuable intermediate, grounded in scientific principle and practical application.

Introduction: The Significance of 4-(Boc-amidino)-benzoic Acid in Medicinal Chemistry

The amidine group is a potent hydrogen bond donor and can exist in a protonated state at physiological pH, making it a key pharmacophore in the design of enzyme inhibitors and receptor ligands. However, the inherent basicity and nucleophilicity of the amidine moiety can complicate synthetic transformations. The tert-butyloxycarbonyl (Boc) protecting group offers a solution, temporarily masking the reactivity of the amidine and allowing for selective chemical modifications at other positions of the molecule. The carboxylic acid function of the benzoic acid core provides a convenient attachment point for further derivatization, such as in peptide synthesis or the formation of ester prodrugs. Consequently, 4-(Boc-amidino)-benzoic acid is a highly sought-after intermediate in the synthesis of targeted therapeutics.

Retrosynthetic Analysis: A Logic-Driven Approach to the Synthesis

A sound retrosynthetic analysis reveals a practical and efficient pathway to 4-(Boc-amidino)-benzoic acid. The final Boc-protection step is a standard procedure, suggesting that the core challenge lies in the synthesis of the unprotected precursor, 4-amidinobenzoic acid. This intermediate can be accessed from the readily available 4-cyanobenzoic acid through the well-established Pinner reaction. This multi-step synthesis is outlined below.

Caption: Retrosynthetic analysis of 4-(Boc-amidino)-benzoic acid.

The Synthetic Pathway: From Cyano to Boc-Protected Amidine

The synthesis of 4-(Boc-amidino)-benzoic acid is a two-step process commencing from 4-cyanobenzoic acid. The first step involves the conversion of the nitrile functionality into an amidine hydrochloride via the Pinner reaction. The second step is the protection of the newly formed amidine group with a Boc moiety.

Step 1: Synthesis of 4-Amidinobenzoic Acid Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into imino esters (Pinner salts), which are then readily converted to amidines upon treatment with ammonia.[1][2][3] The reaction proceeds through the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride, in the presence of an alcohol.

Reaction Scheme:

Caption: The Pinner reaction for the synthesis of 4-amidinobenzoic acid hydrochloride.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride) is charged with 4-cyanobenzoic acid and anhydrous ethanol.

-

Reaction with HCl: The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution for several hours. The reaction progress is monitored by the precipitation of the Pinner salt (the imino ester hydrochloride).

-

Isolation of Pinner Salt: The precipitated Pinner salt is collected by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried in vacuo.

-

Ammonolysis: The dried Pinner salt is then suspended in a solution of ammonia in ethanol and stirred at room temperature. The reaction is typically complete within a few hours.

-

Product Isolation: The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford 4-amidinobenzoic acid hydrochloride as a white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, as the intermediate imino ester is readily hydrolyzed to the corresponding ester.[2] Therefore, the use of anhydrous solvents and reagents, as well as a dry atmosphere, is critical for achieving high yields.

-

Dry HCl Gas: Gaseous hydrogen chloride is used to ensure the reaction medium remains anhydrous and to provide the necessary acidic catalysis for the activation of the nitrile group.

-

Ammonia in Ethanol: A solution of ammonia in ethanol provides a convenient and controlled way to introduce the ammonia required for the conversion of the Pinner salt to the amidine.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 4-cyanobenzoic acid |

| Key Reagents | Anhydrous Ethanol, Dry HCl gas, Ammonia |

| Typical Yield | 75-85% |

| Reaction Time | 4-6 hours (HCl addition), 2-4 hours (Ammonolysis) |

| Temperature | 0 °C (HCl addition), Room Temperature (Ammonolysis) |

Step 2: Boc Protection of 4-Amidinobenzoic Acid Hydrochloride

The final step in the synthesis is the protection of the amidine group with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[4][5] The choice of base is crucial to deprotonate the amidinium salt and facilitate the nucleophilic attack of the amidine on the Boc anhydride.

Reaction Scheme:

Caption: Boc protection of 4-amidinobenzoic acid hydrochloride.

Experimental Protocol:

-

Dissolution: 4-Amidinobenzoic acid hydrochloride is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: A base, such as triethylamine or an aqueous solution of sodium hydroxide, is added to neutralize the hydrochloride salt and deprotonate the amidine.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in a small amount of the reaction solvent, is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield 4-(Boc-amidino)-benzoic acid.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic organic base like triethylamine or an inorganic base like sodium hydroxide is used to avoid competing reactions with the Boc anhydride. The base must be strong enough to deprotonate the amidinium ion.

-

Solvent System: A mixed solvent system like dioxane/water is often employed to ensure the solubility of both the polar starting material and the less polar Boc anhydride.

-

Acidic Workup: The acidic workup serves to protonate any unreacted amidine and the carboxylate, facilitating the extraction of the desired Boc-protected product into the organic phase.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 4-Amidinobenzoic acid hydrochloride |

| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH) |

| Typical Yield | 80-95% |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature |

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The synthesis of 4-(Boc-amidino)-benzoic acid from 4-cyanobenzoic acid is a robust and well-precedented process. The two-step sequence, involving a Pinner reaction followed by Boc protection, provides a reliable route to this valuable building block for drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can efficiently produce high-purity 4-(Boc-amidino)-benzoic acid, thereby accelerating the development of novel therapeutics. The self-validating nature of each protocol, with clear reaction monitoring and purification steps, ensures the reproducibility and scalability of this synthetic pathway.

References

- Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877, 10 (2), 1889-1894. (No direct link available for this historical document, but it is a foundational reference for the Pinner reaction).

-

Organic Syntheses Procedure: acetamidine hydrochloride. [Link]. Accessed Jan 24, 2026.

- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (A comprehensive text on protecting groups, including Boc).

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]. Accessed Jan 24, 2026.[4]

-

YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]. Accessed Jan 24, 2026.[1]

-

Google Patents. US6204385B1 - Process for preparing amidines. . Accessed Jan 24, 2026.[3]

Sources

Solubility Profile of 4-(Boc-amidino)-benzoic Acid in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Boc-amidino)-benzoic acid is a molecule of significant interest in medicinal chemistry and drug discovery, serving as a key building block in the synthesis of various therapeutic agents. Its utility in synthetic workflows is intrinsically linked to its solubility characteristics in organic solvents. A thorough understanding of its solubility is paramount for efficient reaction setup, purification, and formulation. This guide provides a comprehensive analysis of the predicted solubility of 4-(Boc-amidino)-benzoic acid based on its structural components, alongside detailed, field-proven methodologies for its experimental determination. We will explore the physicochemical properties that govern its solubility and present a step-by-step protocol for accurate solubility measurement, empowering researchers to optimize their synthetic and developmental processes.

Introduction: The Critical Role of Solubility in the Application of 4-(Boc-amidino)-benzoic Acid

In the realm of drug development and synthetic chemistry, the solubility of a compound is a fundamental physical property that dictates its practical application. For a molecule like 4-(Boc-amidino)-benzoic acid, which incorporates both a protected basic moiety and an acidic functional group, its solubility behavior can be complex and highly dependent on the nature of the solvent. Inadequate solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification via crystallization or chromatography, and can ultimately impact the efficiency and scalability of a synthetic route.

This guide is structured to provide a deep understanding of the factors influencing the solubility of 4-(Boc-amidino)-benzoic acid and to equip the researcher with the necessary tools to both predict and experimentally verify its solubility in a range of common organic solvents.

Physicochemical Properties and Predicted Solubility Profile

Structural Analysis:

-

Benzoic Acid Moiety: This portion of the molecule introduces a polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor. Benzoic acid itself is slightly soluble in water and freely soluble in alcohols, ethers, and chloroform[1][2]. Its pKa in water is approximately 4.2, indicating it will be predominantly in its neutral, protonated form in non-basic organic solvents[2].

-

Boc-Protected Amidino Group: The amidino group is a strongly basic functional group. The presence of the bulky, lipophilic Boc protecting group significantly reduces the basicity and polarity of the amidine. Boc-protected guanidines are generally soluble in a range of polar aprotic and protic solvents such as methanol, ethanol, ethyl acetate, acetone, acetonitrile, and dichloromethane, but are typically insoluble in non-polar solvents like hexane and diethyl ether[3][4].

-

Aromatic Ring: The central benzene ring is a nonpolar, hydrophobic component that contributes to the overall lipophilicity of the molecule.

Predicted Physicochemical Properties:

Based on this composite structure, we can anticipate the following properties for 4-(Boc-amidino)-benzoic acid:

-

Amphoteric Nature: The presence of both an acidic carboxylic acid group and a basic (albeit protected) amidino group suggests the molecule may exhibit amphoteric behavior, though the acidity of the carboxylic acid is the more dominant feature influencing its solubility in neutral organic solvents.

-

Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding: the carboxylic acid group (donor and acceptor) and the N-H protons of the Boc-amidino group (donors). This suggests a preference for solvents capable of hydrogen bonding.

-

Polarity: The combination of polar functional groups and a nonpolar aromatic ring gives the molecule a moderate overall polarity.

Predicted Solubility in Common Organic Solvents:

The following table provides a predicted qualitative solubility profile. These predictions are based on the principle of "like dissolves like" and the properties of the constituent functional groups.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The alcohol can engage in hydrogen bonding with both the carboxylic acid and the Boc-amidino group. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good hydrogen bonding solvent. | |

| Isopropanol | Moderately Soluble | Increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of accepting hydrogen bonds and solvating the polar functional groups. Often used for guanidinylation reactions[5]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules. | |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, but a weaker hydrogen bond acceptor than DMF or DMSO. | |

| Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | A moderately polar ether. The solubility of di-Boc-guanidine in THF is noted to be effective[3][6]. | |

| Ethyl Acetate | Sparingly Soluble | An ester with moderate polarity. | |

| Acetone | Moderately Soluble | A polar aprotic ketone that can act as a hydrogen bond acceptor[3][4]. | |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | A common solvent for Boc-protected compounds, offering a good balance of polarity[3][4][5]. |

| Chloroform | Moderately Soluble | Similar in properties to dichloromethane. | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of toluene is unlikely to effectively solvate the polar functional groups. |

| Hexane | Insoluble | A nonpolar alkane, expected to be a very poor solvent for this compound[3][4]. | |

| Diethyl Ether | Insoluble | A nonpolar ether, generally a poor solvent for compounds with strong hydrogen bonding capabilities[3][4]. |

Experimental Determination of Thermodynamic Solubility

While predictions are a valuable starting point, experimental verification is essential for accurate process development. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound[7][8][9].

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true equilibrium is reached and that the measured concentration represents the thermodynamic solubility.

Causality in the Protocol:

-

Excess Solid: The addition of an excess of the solid compound is crucial to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment[7][8].

-

Equilibration Time: Many organic molecules, particularly those with crystalline structures, can take a significant amount of time to reach their solubility equilibrium. A 24 to 72-hour agitation period is recommended to ensure this equilibrium is achieved.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and defined temperature is critical for reproducibility and accuracy. Solubility should ideally be measured at both ambient temperature (e.g., 25 °C) and at temperatures relevant to specific processes[10].

-

Phase Separation: Complete separation of the undissolved solid from the saturated solution is vital to prevent artificially inflated concentration measurements. Centrifugation followed by filtration through a chemically compatible, fine-pored filter is a robust method[7].

-

Accurate Quantification: The use of a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a proper calibration curve, ensures that the concentration of the dissolved compound is measured accurately.

Step-by-Step Experimental Workflow:

-

Preparation:

-

Accurately weigh an excess amount of 4-(Boc-amidino)-benzoic acid (e.g., 10-20 mg) into a series of glass vials. The solid should be in a fine powder form to maximize surface area and facilitate dissolution.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C).

-

Agitate the vials for a minimum of 24 hours. For crystalline compounds, extending this to 48 or 72 hours is advisable. A preliminary time-to-equilibrium study can be performed by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Allow the vials to stand at the equilibration temperature for a short period to allow larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette. Ensure the pipette tip does not disturb the solid pellet.

-

Filter the collected supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step removes any remaining microscopic particles.

-

-

Quantification (Example using HPLC):

-

Prepare a series of calibration standards of 4-(Boc-amidino)-benzoic acid of known concentrations in the solvent of interest.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration standards.

-

Inject the calibration standards and the diluted sample onto a suitable HPLC system (e.g., a reverse-phase C18 column with a UV detector).

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Qualitative Solubility Analysis: A Rapid Screening Method

For a quick assessment, a qualitative analysis can be performed. This method provides a rough estimate of solubility and is useful for initial solvent screening.

Caption: Flowchart for Rapid Qualitative Solubility Assessment.

Troubleshooting and Optimization Strategies

If 4-(Boc-amidino)-benzoic acid exhibits poor solubility in a desired solvent for a particular application, the following strategies can be employed:

-

Co-solvents: The use of a solvent mixture can enhance solubility. For instance, adding a small amount of a highly polar solvent like DMF or methanol to a less polar solvent like dichloromethane might improve the dissolution of the compound[3].

-

Heating: Gently warming the solvent can increase the rate of dissolution and the solubility limit. However, the thermal stability of the compound must be considered to avoid degradation. It is important to note that cooling the solution may result in precipitation[3].

-

Sonication: Applying ultrasonic waves can help break up solid aggregates and accelerate the dissolution process, which is particularly useful for kinetically limited solubility[3].

Conclusion

While direct, published solubility data for 4-(Boc-amidino)-benzoic acid is scarce, a systematic analysis of its chemical structure allows for robust predictions of its behavior in various organic solvents. The molecule is anticipated to be soluble in polar protic and polar aprotic solvents, with limited solubility in nonpolar media. This guide provides a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility using the shake-flask method, which is essential for accurate and reproducible results in a research and development setting. By combining theoretical prediction with rigorous experimental methodology, scientists can effectively navigate the challenges associated with the solubility of this important chemical building block, thereby streamlining synthetic processes and accelerating drug discovery efforts.

References

- BenchChem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.

- BenchChem. (n.d.). Improving the solubility of Boc-guanidine for reaction setup.

- ChemicalBook. (n.d.). BOC-GUANIDINE CAS#: 219511-71-4.

- Slideshare. (n.d.). solubility experimental methods.

- Loba Chemie. (n.d.). BENZOIC ACID CAS#: 65-85-0.

- Wikipedia. (n.d.). Benzoic acid.

- ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester.

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. DOI: 10.1055/s-0029-1218365. Retrieved from [Link]

Sources

- 1. 65-85-0 CAS | BENZOIC ACID | Acids-Organic | Article No. 01860 [lobachemie.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BOC-GUANIDINE CAS#: 219511-71-4 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. solubility experimental methods.pptx [slideshare.net]

4-(Boc-amidino)-benzoic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4-(Boc-amidino)-benzoic acid

Foreword: A Proactive Approach to Compound Integrity

In the landscape of drug discovery and development, the seemingly mundane aspects of compound storage and handling are, in fact, foundational to the integrity and reproducibility of our scientific endeavors. 4-(Boc-amidino)-benzoic acid, a molecule featuring a Boc-protected guanidinium-like functional group appended to a benzoic acid core, presents a unique combination of chemical moieties. Understanding its stability profile is not merely a matter of regulatory compliance but a prerequisite for its successful application as a building block, intermediate, or active agent.

This guide is structured to provide a comprehensive, field-proven perspective on ensuring the long-term viability of 4-(Boc-amidino)-benzoic acid. We will move from the theoretical underpinnings of its molecular stability to practical, actionable protocols for storage and stability assessment. The causality behind each recommendation and experimental design is emphasized, reflecting a philosophy of proactive, science-driven compound management.

Molecular Structure Analysis and Inherent Stability Considerations

The stability of 4-(Boc-amidino)-benzoic acid is dictated by the interplay of its three primary components: the benzoic acid core, the amidino group, and the tert-Butyloxycarbonyl (Boc) protecting group.

-

Benzoic Acid Core: The aromatic ring and the carboxylic acid group are generally stable. However, the carboxylic acid moiety can undergo decarboxylation under high heat, particularly in the presence of certain catalysts[1]. The aromatic ring is susceptible to electrophilic substitution, but this is not a common degradation pathway under typical storage conditions. The primary concerns for the benzoic acid portion are its acidic nature and potential reactions with strong bases[2][3].

-

Amidino Group: The amidino group is a strongly basic functional group. When protonated, it is relatively stable. The Boc-protecting group significantly tempers its basicity and nucleophilicity, making the molecule easier to handle and compatible with a wider range of reaction conditions[4].

-

Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is the most labile part of the molecule. It is notoriously sensitive to acidic conditions, which catalyze its removal to release the free amidine, isobutylene, and carbon dioxide[5][6]. This is the most probable intrinsic degradation pathway under improper storage or formulation conditions. While generally stable to bases and nucleophiles, prolonged exposure to strong bases could potentially lead to hydrolysis, although this is less common than acid-mediated cleavage[5].

The combination of these groups suggests two primary areas of vulnerability:

-

Acid-Catalyzed Deprotection: The presence of the acidic benzoic acid moiety could potentially catalyze the intramolecular or intermolecular removal of the Boc group, especially in the presence of moisture or protic solvents over time.

-

Hygroscopicity: Both the carboxylic acid and the polar amidino group can participate in hydrogen bonding, suggesting that the compound may be hygroscopic, readily absorbing water from the atmosphere[7]. Absorbed moisture can facilitate hydrolytic degradation pathways.

Logical Flow of Stability Concerns

Caption: Inherent molecular features and their resulting stability vulnerabilities.

Recommended Storage and Handling Protocols

Based on the molecular analysis, a multi-layered approach to storage is required to mitigate the identified risks. The core principle is the strict exclusion of moisture, acidic contaminants, and high temperatures.

Standard Storage Conditions

The following conditions are recommended for the routine storage of solid 4-(Boc-amidino)-benzoic acid to ensure its long-term stability.

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | 2-8°C | Reduces the rate of any potential degradation reactions, including autocatalytic deprotection or decarboxylation. This is a common storage condition for complex organic molecules to preserve integrity[8]. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolytic and oxidative degradation pathways. |

| Container | Tightly-sealed, amber glass vial or bottle | Amber glass protects the compound from potential photolytic degradation. A tight seal is crucial to prevent moisture ingress and maintain the inert atmosphere[2][9]. |

| Environment | Store inside a desiccator | Provides a secondary barrier against ambient humidity, which is critical for hygroscopic or moisture-sensitive compounds[7][10]. |

Handling Procedures: A Self-Validating Workflow

To maintain compound integrity during use, a rigorous handling protocol must be followed. This workflow is designed to prevent the introduction of contaminants.

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator for at least 30-60 minutes. This critical step prevents the condensation of atmospheric moisture onto the cold solid material.

-

Inert Atmosphere Handling: Whenever possible, handle the material inside a glove box or glove bag with a dry, inert atmosphere.

-

Rapid Dispensing: If a glove box is unavailable, open the container for the shortest possible time in a low-humidity environment. Use clean, dry spatulas for dispensing.

-

Resealing: Immediately after dispensing, flush the container headspace with a gentle stream of inert gas (e.g., argon) before tightly resealing the cap.

-

Secondary Seal: For long-term storage, wrap the cap and neck of the container with Parafilm® or a similar sealing film to provide an extra barrier against moisture exchange[10].

-

Return to Storage: Promptly return the container to the recommended 2-8°C storage conditions.

Designing a Comprehensive Stability Study: A Field-Proven Approach

To definitively establish the stability profile and identify potential degradants, a forced degradation (stress testing) study is essential. This aligns with the principles outlined in the ICH Q1A(R2) guidelines, which provide a framework for stability testing of new drug substances[11][12][13]. The objective is to induce a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule[14][15].

Prerequisite: A Stability-Indicating Analytical Method

Before commencing the study, a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required. This method must be able to resolve the parent compound, 4-(Boc-amidino)-benzoic acid, from all potential degradation products and any process-related impurities.

Justification for HPLC: HPLC is the gold standard for stability studies due to its high resolution, sensitivity, and quantitative accuracy. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape). A photodiode array (PDA) detector is invaluable for assessing peak purity and providing UV spectral information for all components.

Forced Degradation Experimental Protocols

The following protocols describe the stress conditions to be applied to 4-(Boc-amidino)-benzoic acid. A control sample (unstressed) and a placebo/blank for each condition should be analyzed concurrently.

-

Objective: To assess susceptibility to acid- and base-catalyzed degradation, primarily targeting the Boc group and potentially the amide linkage within the amidino moiety.

-

Methodology:

-

Prepare three solutions of the compound (~1 mg/mL) in:

-

a) 0.1 M Hydrochloric Acid (HCl)

-

b) Purified Water (as a control)

-

c) 0.1 M Sodium Hydroxide (NaOH)

-

-

Incubate the solutions at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

-

Immediately neutralize the aliquots (the acidic sample with NaOH, the basic sample with HCl) to halt the degradation reaction.

-

Dilute with the mobile phase to an appropriate concentration and analyze by the stability-indicating HPLC method.

-

-

Causality: The Boc group is expected to be highly labile to the 0.1 M HCl condition[5]. The 0.1 M NaOH condition will test the stability of the amidino and carboxylic acid functionalities under basic conditions.

-

Objective: To evaluate the molecule's sensitivity to oxidation. Potential sites include the benzene ring and the nitrogen atoms of the amidino group.

-

Methodology:

-

Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Add 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).

-

Analyze directly by HPLC. The short retention time of H₂O₂ usually prevents interference.

-

-

Causality: H₂O₂ is a common oxidizing agent used in stress testing to simulate oxidative stress that might be encountered during manufacturing or storage[14][16].

-

Objective: To assess the stability of the solid compound at elevated temperatures. This can induce degradation pathways like decarboxylation or thermolytic cleavage of the Boc group.

-

Methodology:

-

Place a small amount of the solid compound in a clear glass vial.

-

Expose the sample to high heat (e.g., 80°C) in a calibrated oven.

-

For a comprehensive study, a parallel sample at 80°C with 75% Relative Humidity (RH) should be included to assess the combined effect of heat and moisture.

-

After a set period (e.g., 24, 48, 72 hours), remove the sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Causality: High temperature provides the energy to overcome activation barriers for reactions that are slow or non-existent at ambient conditions[3].

-

Objective: To determine if the compound is sensitive to light, which can cause photo-oxidation or rearrangement reactions.

-

Methodology:

-

Follow the procedure outlined in ICH guideline Q1B.

-

Spread a thin layer of the solid compound in a suitable transparent container.

-

Expose the sample to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light. The total illumination should be not less than 1.2 million lux hours and 200 watt hours per square meter.

-

A control sample, protected from light (e.g., wrapped in aluminum foil), should be placed alongside the test sample to differentiate between light-induced and thermal degradation.

-

After exposure, dissolve both samples and analyze by HPLC.

-

Summary of Forced Degradation Conditions

| Stress Condition | Typical Reagent/Parameter | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Rapid cleavage of the Boc protecting group. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Potential hydrolysis of the amidino group or other base-labile functionalities. |

| Oxidation | 3% H₂O₂, Room Temp | Oxidation of the aromatic ring or nitrogen atoms. |

| Thermal (Solid) | 80°C (Dry & High Humidity) | Decarboxylation, thermolytic cleavage of Boc group. |

| Photolytic | ICH Q1B Light Exposure | Photochemical degradation (e.g., oxidation, rearrangement). |

Workflow for Stability Assessment

Caption: Experimental workflow for a comprehensive forced degradation study.

Conclusion: From Data to Best Practices

The stability of 4-(Boc-amidino)-benzoic acid is fundamentally governed by the acid-lability of its Boc protecting group and its potential for hygroscopicity. A proactive strategy of stringent storage—refrigerated, dry, and under an inert atmosphere—is paramount for preserving its chemical integrity. The outlined forced degradation studies provide a robust framework for systematically elucidating its degradation pathways and establishing a validated stability profile. The insights gained from such studies are not merely academic; they are critical for making informed decisions in formulation development, defining appropriate re-test periods, and ensuring the overall quality and reliability of the scientific data generated using this compound.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.

-

ResearchGate (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

-

ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Scilife (2024). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

-

Qualley, D. F., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences, 109(42), 17143-17148. [Link]

-

Carl ROTH (2021). Safety Data Sheet: Benzoic acid. [Link]

-

European Medicines Agency (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

ResearchGate (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]

-

ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications. [Link]

-

LinkedIn (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

University of Wisconsin–Madison EHS. Chemical Storage. [Link]

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

ResearchGate. Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. [Link]

-

BioProcess International (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

-

Elder, D. J., & Kelly, D. J. (1994). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. FEMS Microbiology Reviews, 13(4), 441-468. [Link]

-

Lab Manager (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage. [Link]

-

PubChem. 4-(Benzoylamino)benzoic acid. National Center for Biotechnology Information. [Link]

-

ICH (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

Pharmaceutical Technology (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

-

Absortech. Moisture protection for hygroscopic materials during transport. [Link]

-

University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

-

CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]

-

University of Hertfordshire. Benzoic acid. Agriculture and Environment Research Unit (AERU). [Link]

-

Drug Discovery Today (2021). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Stella, V. J., & Midwest Research Institute. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Chromatography Forum (2008). How to Handle Hygroscopic Reference Standards?. [Link]

-

Bonnefont-Rousselot, D., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(2), 241-248. [Link]

-

YouTube (2024). Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F). Pharmalytics. [Link]

-

MDPI (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid.... [Link]

Sources

- 1. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 8. echemi.com [echemi.com]

- 9. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. resolvemass.ca [resolvemass.ca]

- 15. pharmtech.com [pharmtech.com]

- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of 4-(Boc-amidino)benzoic Acid in Peptidomimetic Drug Design: A Technical Guide

Abstract

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and bioavailability. A key strategy in this field is the mimicry of proteinogenic amino acid side chains to impart specific biological activities. The guanidinium group of arginine, crucial for numerous biological recognition processes, is a frequent target for imitation. This technical guide provides an in-depth exploration of 4-(tert-butoxycarbonyl-amidino)benzoic acid, a versatile building block for creating sophisticated arginine mimetics. We will detail its synthesis, strategic incorporation into peptide scaffolds using solid-phase peptide synthesis (SPPS), and its application in the development of potent enzyme inhibitors, with a focus on anticoagulants like thrombin and Factor Xa inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage advanced building blocks for creating next-generation therapeutics.

Introduction: The Rationale for Arginine Mimetics in Peptidomimetics

Peptides are fundamental to biological signaling, but their therapeutic potential is often hampered by proteolytic degradation and poor membrane permeability. Peptidomimetics are designed to retain the essential pharmacophoric elements of a natural peptide while exhibiting improved drug-like properties.[1] A critical amino acid in many protein-protein and enzyme-substrate interactions is arginine, owing to its positively charged guanidinium side chain, which engages in hydrogen bonding and electrostatic interactions.

However, the high basicity of the guanidinium group can be a liability for oral bioavailability. This has driven the development of arginine mimetics, which replicate the functional and structural features of the guanidinium group with modified physicochemical properties.[2] 4-(Boc-amidino)benzoic acid emerges as a superior building block for this purpose. Its benzamidine core mimics the planar, charge-delocalized nature of the guanidinium group, while the Boc-protecting group allows for controlled, traceless incorporation into peptide chains. The rigid benzoic acid backbone also provides a defined conformational constraint, a valuable attribute in rational drug design.

Synthesis of the Core Building Block: 4-(Boc-amidino)benzoic Acid

The synthesis of 4-(Boc-amidino)benzoic acid is a critical first step. While various guanidinylation methods exist, a highly efficient and widely adopted approach involves the reaction of an amine with a protected guanidinylating agent.[3] A particularly effective reagent for this transformation is N,N'-di-Boc-N''-triflylguanidine, known for its high reactivity and compatibility with a range of functional groups.[4]

The synthesis commences with a commercially available starting material, 4-aminobenzoic acid. The amino group of 4-aminobenzoic acid is reacted with N,N'-di-Boc-N''-triflylguanidine in an appropriate solvent like dichloromethane (DCM) to yield the di-Boc protected amidine. Subsequent selective deprotection of one Boc group under mild acidic conditions would yield the mono-Boc protected target molecule, though for many applications, the di-Boc version is used directly in coupling reactions.

Detailed Protocol: Synthesis of N,N'-di-Boc-4-amidinobenzoic Acid

-

Materials: 4-aminobenzoic acid, N,N'-di-Boc-N''-triflylguanidine, Triethylamine (TEA), Dichloromethane (DCM), Sodium bisulfate solution (2 M), Brine, Magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottomed flask, dissolve 4-aminobenzoic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

To this solution, add N,N'-di-Boc-N''-triflylguanidine (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 2 M aqueous sodium bisulfate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford N,N'-di-Boc-4-amidinobenzoic acid.

-

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The true utility of 4-(Boc-amidino)benzoic acid lies in its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support, simplifying purification at each step.[5] The carboxylic acid moiety of the building block enables its coupling to the N-terminus of a growing peptide chain on the resin.

Causality in Protocol Choices:

-

Resin Selection: For the synthesis of C-terminal peptide amides, a Rink Amide resin is the support of choice, as cleavage with trifluoroacetic acid (TFA) directly yields the desired amide functionality.[6]

-

Coupling Reagent: While various coupling reagents are available, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is highly recommended.[7] HBTU is an aminium-based reagent that rapidly converts the carboxylic acid to a highly reactive OBt ester, minimizing the risk of racemization and ensuring high coupling efficiency, which is crucial when incorporating bulky, non-proteinogenic building blocks.[6][8] A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the protonated N-terminus and facilitate the coupling reaction.

-

Monitoring: The Kaiser test is a reliable method for detecting free primary amines on the resin.[9] A negative Kaiser test (beads remain yellow/colorless) indicates complete coupling. A positive test (blue/purple beads) signifies an incomplete reaction, necessitating a second coupling step to maximize the yield of the desired product.

Detailed Protocol: SPPS Coupling of 4-(Boc-amidino)benzoic Acid

This protocol assumes a standard Fmoc/tBu SPPS strategy on a Rink Amide resin.

-

Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[6]

-

Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15-20 minutes to remove the N-terminal Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

-

Coupling Reaction:

-

In a separate vial, pre-activate the 4-(N,N'-di-Boc-amidino)benzoic acid (2.0 equivalents based on resin substitution) with HBTU (2.0 equivalents) and DIPEA (4.0 equivalents) in DMF for 1-2 minutes.[6]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to check for completion of the coupling reaction.[9] If the test is positive, repeat the coupling step.

-

Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again to prepare for the next cycle.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.

Deprotection and Cleavage: Releasing the Final Peptidomimetic

The final stage of the synthesis involves the simultaneous cleavage of the peptidomimetic from the resin support and the removal of all acid-labile protecting groups, including the Boc groups on the amidine and any side-chain protecting groups (e.g., tBu, Trt).

Protocol: Cleavage and Deprotection

-

Cleavage Cocktail: A standard cleavage cocktail for acid-labile protecting groups is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A common ratio is 95% TFA, 2.5% water, and 2.5% TIS. The scavenger is crucial to quench the reactive carbocations generated during the deprotection of Boc and other groups, preventing side reactions with sensitive residues like tryptophan and methionine.

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptidomimetic.

-

Precipitate the crude product by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash to remove residual scavengers and cleavage byproducts.

-

Dry the crude product under vacuum.

-

Characterization and Data Presentation

The purity and identity of the synthesized peptidomimetic must be confirmed through analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary method for assessing the purity of the crude product and confirming its molecular weight.[1][10] The retention time provides a measure of purity, while the mass spectrum should show the expected molecular ion peak for the target peptidomimetic.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product after purification.[11][12] Specific proton and carbon signals corresponding to the 4-amidinobenzoyl moiety and the coupled amino acids should be identifiable.

Data Summary Table: Expected Characterization Data

| Analysis Type | Expected Outcome | Purpose |

| LC-MS | A major peak with the correct m/z | Confirms molecular weight and assesses purity |

| ¹H NMR | Characteristic aromatic signals for the benzoyl group and signals for the peptide backbone and side chains | Confirms covalent structure and identity |

| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the peptide | Further structural confirmation |

| Purity (HPLC) | >95% (after purification) | Quantifies the purity of the final compound |

Applications: 4-(Boc-amidino)benzoic Acid in Action

The 4-amidinobenzoyl moiety serves as an effective P1 residue mimic for arginine in inhibitors of trypsin-like serine proteases. These enzymes have a conserved aspartic acid residue (Asp189) at the bottom of their S1 binding pocket, which forms a salt bridge with the positively charged side chain of arginine or lysine substrates. The 4-amidinobenzoyl group effectively engages this Asp residue.

Case Study: Thrombin and Factor Xa Inhibitors

Thrombin and Factor Xa (FXa) are critical serine proteases in the blood coagulation cascade, making them prime targets for the development of anticoagulant drugs.[13][14] Many potent inhibitors of these enzymes incorporate a basic P1 residue that binds to the S1 pocket.

-

Thrombin Inhibitors: Direct thrombin inhibitors (DTIs) bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin.[13][15] Peptidomimetics incorporating a 4-amidinobenzoyl group have been successfully developed as potent thrombin inhibitors.[16]

-

Factor Xa Inhibitors: FXa inhibitors block the coagulation cascade at an earlier point than thrombin inhibitors.[17] Substrate-analogue inhibitors containing a 4-amidinobenzylamide moiety as the P1 residue have demonstrated high affinity and selectivity for FXa.[2]

Table of Biological Activity: Representative Inhibitor Data

| Target Enzyme | Inhibitor Scaffold | P1 Moiety | Reported Activity (Ki) | Reference |

| Thrombin | 2,4-disubstituted pyridine | p-amidinobenzylamine | Varies with P3 group | [15] |

| Factor Xa | R₁-SO₂-dSer(R₂)-Gly- | 4-amidinobenzylamide | 3.5 nM - 14 nM | [2] |

| TMPRSS2 | Substrate analogue | 4-amidinobenzylamide | ~20 nM | [2] |

Conclusion and Future Perspectives

4-(Boc-amidino)benzoic acid is a powerful and versatile building block for the synthesis of advanced peptidomimetics, particularly those targeting enzymes that recognize arginine. Its straightforward synthesis and compatibility with standard SPPS protocols make it an accessible tool for medicinal chemists. The resulting 4-amidinobenzoyl moiety effectively mimics the guanidinium group of arginine, leading to potent and selective enzyme inhibitors as demonstrated in the development of anticoagulants. As the demand for more stable and orally bioavailable peptide-based drugs continues to grow, the strategic use of well-designed building blocks like 4-(Boc-amidino)benzoic acid will be paramount in advancing the field of drug discovery.

References

-

Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

- Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.). Google Patents.

-

LC-MS Fingerprinting Development for Standardized Precipitate from Agastache mexicana, Which Induces Antihypertensive Effect through NO Production and Calcium Channel Blockade. (2023). MDPI. Retrieved January 25, 2026, from [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved January 25, 2026, from [Link]

-

New Substrate Analogue Inhibitors of Factor Xa Containing 4-Amidinobenzylamide as P1 Residue: Part 1. (2001). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Design, synthesis and biological evaluation of thrombin inhibitors based on a pyridine scaffold. (2009). PubMed. Retrieved January 25, 2026, from [Link]

-

LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Factor Xa Inhibitors management of haemorrhage, surgery or other invasive procedures (Apixaban, Edoxaban and Rivaroxaban). (2023). NHSGGC. Retrieved January 25, 2026, from [Link]

-

Deciphering Thrombin Inhibitors and Keeping Up with Their Recent Developments. (2023). Synapse. Retrieved January 25, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). MDPI. Retrieved January 25, 2026, from [Link]

-

What are the best reaction condition for amide coupling using HBTU? (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. (2020). YouTube. Retrieved January 25, 2026, from [Link]

-

PREPARATION AND USE OF N,N'-DI-BOC-N''-TRIFLYLGUANIDINE. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

-

Direct thrombin inhibitors. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Retrieved January 25, 2026, from [Link]

-

Design, Synthesis and Evaluation of Peptides and Peptidomimetics Inhibiting the Bacterial DsbA-DsbB Interaction. (2018). The University of Queensland. Retrieved January 25, 2026, from [Link]

-

Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides. (2016). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (2022). Wiley Online Library. Retrieved January 25, 2026, from [Link]

-

Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. (2015). PubMed Central. Retrieved January 25, 2026, from [Link]

- Guanidinylation reagents. (n.d.). Google Patents.

-

How do Factor Xa Inhibitors Work? (DOAC's). (2020). YouTube. Retrieved January 25, 2026, from [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Peptides and Peptidomimetics for Antimicrobial Drug Design. (2014). PubMed Central. Retrieved January 25, 2026, from [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2002). University of Toronto. Retrieved January 25, 2026, from [Link]

-

Factor Xa Inhibitors: How They Work & Side Effects. (2023). Cleveland Clinic. Retrieved January 25, 2026, from [Link]

-

Synthesis of the Novel Amino Acid 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. (2002). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Direct thrombin inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Retrieved January 25, 2026, from [Link]

-

Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

-

SPPS: peptide failure to elongate? (2012). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Deciphering Thrombin Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 13. Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of thrombin inhibitors based on a pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 17. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to 4-(Boc-amidino)-benzoic Acid for Enzyme Inhibitor Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Boc-amidino)-benzoic acid as a pivotal starting material in the rational design of enzyme inhibitors, particularly for serine proteases. We will explore the molecule's unique structural features, the strategic rationale behind its use, and provide field-proven experimental protocols for its application in a drug discovery workflow.

Introduction: The Strategic Value of a Privileged Building Block

Enzyme inhibitors are a cornerstone of modern medicine, targeting dysregulated enzymatic activity in a host of pathologies. Among the most therapeutically relevant enzyme families are the serine proteases, which include key players in coagulation (e.g., thrombin, Factor Xa) and digestion (e.g., trypsin).[] The design of potent and selective inhibitors for these enzymes is a primary objective in drug development.

Medicinal chemistry often leverages "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.[2][3][4] The benzamidine moiety is a classic example, recognized for its ability to act as a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[5] This activity stems from its structural and electronic mimicry of the guanidinium side chain of arginine, a canonical substrate for these enzymes.[6]

4-(Boc-amidino)-benzoic acid has emerged as a critical building block for harnessing the power of the benzamidine scaffold. It provides the essential protease-binding element (the amidine) in a chemically tractable and protected form, ready for incorporation into more complex molecular architectures. This guide will deconstruct the strategic advantages of this molecule and outline its practical application.

The Molecular Anatomy of 4-(Boc-amidino)-benzoic Acid

The utility of 4-(Boc-amidino)-benzoic acid lies in the distinct and complementary functions of its three core components: the benzamidine "warhead," the Boc protecting group, and the benzoic acid linker. Understanding the role of each is fundamental to its effective use in inhibitor design.

The Benzamidine "Warhead": A High-Affinity Anchor

The positively charged amidinium group is the key pharmacophore responsible for high-affinity binding to the S1 specificity pocket of trypsin-like serine proteases. This pocket is characterized by a conserved aspartic acid residue (Asp189 in trypsin) at its base, which forms a strong, charge-assisted hydrogen bond (a salt bridge) with the basic group of the substrate or inhibitor.[7] By mimicking the natural arginine substrate, the benzamidine group serves as a powerful anchor, ensuring proper orientation of the inhibitor within the active site.[6] X-ray crystal structures of trypsin in complex with benzamidine clearly illustrate this critical interaction.[8][9]

The Boc Protecting Group: An Essential Synthetic Safeguard

The amidine functional group is highly basic and nucleophilic. During synthetic steps, such as amide bond formation, this reactivity could lead to undesirable side reactions, reducing yield and complicating purification. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that masks the reactivity of the amidine.[10][11]

Causality of Choice: The Boc group is ideal for this application due to its robust stability under a wide range of non-acidic conditions (including basic conditions used for amide coupling) and its clean, quantitative removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), which typically do not harm the rest of the molecule.[10][12] This chemical orthogonality is a cornerstone of modern organic synthesis.[13]

The Benzoic Acid Linker: The Gateway to Specificity and Potency

While the benzamidine group provides the primary anchoring point, the benzoic acid portion of the molecule serves two critical purposes:

-

A Rigid Scaffold: The phenyl ring acts as a stiff, well-defined linker, projecting appended chemical groups away from the amidine anchor and toward other binding pockets (S2, S3, S4, etc.) on the enzyme surface.

-

A Chemical Handle: The carboxylic acid is a versatile functional group, readily activated for coupling reactions—most commonly, amide bond formation—with a diverse library of amines.[14][15] This allows for the systematic exploration of the Structure-Activity Relationship (SAR) to optimize inhibitor potency and selectivity.[16]

Rational Design Strategy: A Step-by-Step Workflow

The use of 4-(Boc-amidino)-benzoic acid is a central component of a structure-based drug design (SBDD) strategy. The goal is to build upon the high-affinity S1 interaction and achieve enhanced potency and selectivity by forming additional favorable interactions with the target enzyme.

Sources

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzamidine - Wikipedia [en.wikipedia.org]

- 6. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 11. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of 4-(Boc-amidino)-benzoic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Space of Peptides with Arginine Mimetics

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including receptor affinity, selectivity, and metabolic stability. 4-Amidinobenzoic acid, an arginine mimetic, is of particular interest in drug discovery due to the critical role of the guanidinium group of arginine in molecular recognition and biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of 4-(Boc-amidino)-benzoic acid into peptide sequences using solid-phase peptide synthesis (SPPS).

The protocols detailed herein are grounded in the principles of Fmoc/tBu orthogonal protection strategy, which offers mild deprotection conditions for the growing peptide chain while utilizing a final strong acid cleavage to remove side-chain protecting groups and release the peptide from the solid support. This guide will address the specific challenges and considerations for this unique building block, including its coupling efficiency and the stability of the Boc-protected amidino group throughout the synthesis.

Chemical Rationale and Strategy

The successful incorporation of 4-(Boc-amidino)-benzoic acid hinges on a robust orthogonal protection scheme. The tert-butyloxycarbonyl (Boc) group on the amidino functionality is acid-labile, while the N-terminal protection of the amino acids in the main chain will utilize the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality is crucial to prevent premature deprotection of the amidino group during the iterative cycles of peptide elongation.[2]

The general workflow for incorporating 4-(Boc-amidino)-benzoic acid as a capping agent at the N-terminus of a peptide is depicted below.

Figure 1: General workflow for capping a peptide with 4-(Boc-amidino)-benzoic acid.

Experimental Protocols

Materials and Reagents

| Reagent | Recommended Grade | Supplier Example |

| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich |

| Fmoc-protected Amino Acids | Synthesis Grade | ChemPep |

| 4-(Boc-amidino)-benzoic acid | Synthesis Grade | Supplier dependent |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Bachem |

| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | Synthesis Grade | Bachem |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich |

| Piperidine | Synthesis Grade | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich |

| 1,2-Ethanedithiol (EDT) | 98% | Sigma-Aldrich |

| Diethyl Ether (cold) | ACS Grade | Fisher Scientific |

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.[3] The synthesis cycle consists of N-terminal Fmoc deprotection and subsequent amino acid coupling.

1. Resin Swelling and Fmoc Deprotection:

- Place the desired amount of Rink Amide resin in a reaction vessel.

- Swell the resin in DMF for 30 minutes.

- Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 20 minutes to ensure complete Fmoc deprotection.[]

- Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

2. Amino Acid Coupling:

- In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15-20 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Add DIPEA (6 eq.) to the reaction vessel.

- Agitate the mixture for 1-2 hours.

- Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.[5] If the test is positive (blue beads), indicating incomplete coupling, continue agitation for another hour or perform a double coupling.

- Once the coupling is complete (negative ninhydrin test, colorless beads), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

3. Peptide Chain Elongation:

- Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence.

Protocol 2: Coupling of 4-(Boc-amidino)-benzoic Acid

This protocol details the crucial step of coupling the 4-(Boc-amidino)-benzoic acid to the N-terminus of the synthesized peptide chain. Due to the potential for steric hindrance, the use of a potent coupling reagent is recommended.

1. N-terminal Fmoc Deprotection:

- Perform the final Fmoc deprotection on the peptide-resin as described in Protocol 1, step 1.

2. Coupling Reaction:

- In a separate vial, dissolve 4-(Boc-amidino)-benzoic acid (3 equivalents relative to resin loading) and HATU (2.9 eq.) in DMF.

- Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

- Add the activated 4-(Boc-amidino)-benzoic acid solution to the deprotected peptide-resin.

- Agitate the reaction mixture for 2-4 hours. The extended reaction time is recommended to ensure complete coupling of this potentially sterically hindered building block.

- Monitor the coupling reaction with a ninhydrin test. A negative result is expected upon complete capping of the N-terminal amine.

- After a negative ninhydrin test, drain the coupling solution and wash the resin extensively with DMF (5 times), DCM (3 times), and finally with methanol (2 times).

- Dry the resin under high vacuum for at least 4 hours before proceeding to cleavage.

PeptideResin [label="Peptide-Resin-NH2"];

BuildingBlock [label="4-(Boc-amidino)-benzoic acid"];

CouplingReagents [label="HATU / DIPEA in DMF"];

ActivatedEster [label="Activated Ester Intermediate"];

CoupledProduct [label="Peptide-Resin-NH-CO-(C6H4)-C(=NBoc)NH2"];

BuildingBlock -> ActivatedEster [label="Activation"];

CouplingReagents -> ActivatedEster;

PeptideResin -> CoupledProduct [label="Coupling"];

ActivatedEster -> CoupledProduct;

}

Figure 2: Coupling of 4-(Boc-amidino)-benzoic acid to the peptide-resin.